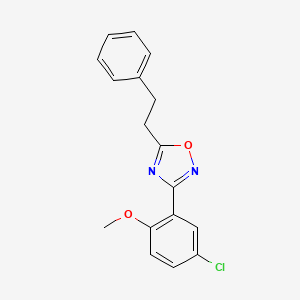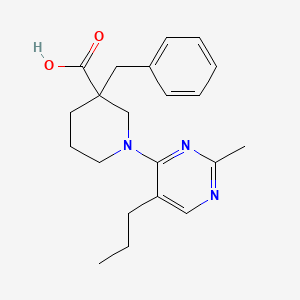
1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as CPTH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPTH is a hydrazone derivative of 4-pentylphenyl ethanone and 6-chloro-2-methyl-4-pyrimidinyl hydrazone, and it has been shown to have promising properties in the field of cancer research.
Mechanism of Action
The mechanism of action of 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the inhibition of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cancer cell growth, and alteration of gene expression. Additionally, 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its specificity for HDAC inhibition, which makes it a valuable tool for studying the role of HDACs in various biological processes. However, one of the limitations of using 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to enhance its therapeutic efficacy.
Synthesis Methods
1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized through a multistep process involving the reaction between 4-pentylphenyl ethanone and hydrazine hydrate, followed by the reaction with 6-chloro-2-methyl-4-pyrimidinyl carbohydrazide. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and pancreatic cancer cells. 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
6-chloro-2-methyl-N-[(Z)-1-(4-pentylphenyl)ethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4/c1-4-5-6-7-15-8-10-16(11-9-15)13(2)22-23-18-12-17(19)20-14(3)21-18/h8-12H,4-7H2,1-3H3,(H,20,21,23)/b22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHXAUHJIKDCLV-XKZIYDEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=NNC2=CC(=NC(=N2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C(=N\NC2=CC(=NC(=N2)C)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)
![1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)

![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)
![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)
![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)
![7-acetyl-6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5330844.png)
![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)
![(3R*,3aR*,7aR*)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5330853.png)

![1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)
![[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5330871.png)